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molecular formula C25H33NO2 B8550692 6-(5-Dodecyl-1,3-benzoxazol-2(3H)-ylidene)cyclohexa-2,4-dien-1-one CAS No. 62529-19-5

6-(5-Dodecyl-1,3-benzoxazol-2(3H)-ylidene)cyclohexa-2,4-dien-1-one

Cat. No. B8550692
M. Wt: 379.5 g/mol
InChI Key: QZLBVFFTMUVSDZ-UHFFFAOYSA-N
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Patent
US04020081

Procedure details

A three-neck flask fitted with a thermometer, mechanical stirrer and condenser with Dean-Stark trap was charged with 692.5 g. (2.5 moles) of 2-amino-4-dodecylphenol and 411 g. (3.0 moles) of salicylamide. The mixture was heated with stirring to 220° C. After 6 hours of heating, the collection of water in the Dean-Stark trap ceased. At that point, the reaction mixture was cooled to room temperature and about 3 liters of cyclohexane was added. The mixture was then filtered and the filtrate was stripped of volatiles under reduced pressure. The yield of residue was 741.5 g. (2.0 moles). Infrared and nuclear magnetic resonance (nmr) analyses confirmed the structure of the product as 2-(2-hydroxyphenyl)-5-dodecylbenzoxazole, a dark oil. A gas liquid chromatography (glc) analysis indicated the product was 95+% pure.
Quantity
2.5 mol
Type
reactant
Reaction Step One
Quantity
3 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[C:6]([CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19])[CH:5]=[CH:4][C:3]=1[OH:20].[C:21](N)(=O)[C:22]1[C:23](=[CH:25][CH:26]=[CH:27][CH:28]=1)[OH:24]>>[OH:24][C:23]1[CH:25]=[CH:26][CH:27]=[CH:28][C:22]=1[C:21]1[O:20][C:3]2[CH:4]=[CH:5][C:6]([CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19])=[CH:7][C:2]=2[N:1]=1

Inputs

Step One
Name
Quantity
2.5 mol
Type
reactant
Smiles
NC1=C(C=CC(=C1)CCCCCCCCCCCC)O
Step Two
Name
Quantity
3 mol
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)(=O)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
220 °C
Stirring
Type
CUSTOM
Details
with stirring to 220° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A three-neck flask fitted with a thermometer, mechanical stirrer and condenser with Dean-Stark trap
ADDITION
Type
ADDITION
Details
was charged with 692.5 g
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
After 6 hours of heating
Duration
6 h
CUSTOM
Type
CUSTOM
Details
the collection of water in the Dean-Stark trap
TEMPERATURE
Type
TEMPERATURE
Details
At that point, the reaction mixture was cooled to room temperature
ADDITION
Type
ADDITION
Details
about 3 liters of cyclohexane was added
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered

Outcomes

Product
Name
Type
Smiles
OC1=C(C=CC=C1)C=1OC2=C(N1)C=C(C=C2)CCCCCCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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